Panadiplon
Overview
Description
Panadiplon, also known as U-78875, is an anxiolytic drug with a unique chemical structure . It has a similar pharmacological profile to the benzodiazepine family of drugs, but mainly has anxiolytic properties and relatively little sedative or amnestic effect .
Synthesis Analysis
The synthesis of Panadiplon is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis
Panadiplon has a molecular formula of C18H17N5O2 . Its average mass is 335.360 Da and its monoisotopic mass is 335.138214 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Panadiplon are determined by its molecular structure. It has a molecular formula of C18H17N5O2 . Its average mass is 335.360 Da and its monoisotopic mass is 335.138214 Da .Scientific Research Applications
Mitochondrial Activities in Hepatocytes
Panadiplon, originally developed as an anxiolytic, was found to induce hepatic toxicity resembling Reye's syndrome. Studies on rabbit and human hepatocytes revealed acute inhibition of beta-oxidation of palmitate and reduced mitochondrial uptake of rhodamine 123 due to Panadiplon and its metabolite, cyclopropane carboxylic acid (CPCA). These findings suggest a mitochondrial dysfunction in the liver induced by Panadiplon, potentially attributed to its carboxylic acid metabolite (Ulrich et al., 1998).
Potentiation of Hypoxic Injury in Cultured Hepatocytes
Panadiplon was observed to predispose hepatocytes to hypoxic injury. In rabbit hepatocytes under hypoxic conditions, Panadiplon treatment led to significant injury compared to normoxic controls, with further reductions in ATP. This suggests that Panadiplon exposure reduces cellular glycogen and ATP levels, making hepatocytes more susceptible to hypoxic damage (Bacon et al., 1996).
Hepatic Toxic Syndrome in Rabbits
In studies involving female rabbits, Panadiplon administration led to weight loss, lethargy, and hepatic toxicity, characterized by serum transaminase activities, gross hepatic lesions, and centrilobular necrosis. The observed hepatic toxicity in rabbits was similar to a Reye's syndrome-like toxicity, indicating the drug's potential to cause microvesicular steatosis and hepatic damage (Ulrich et al., 1995).
Labeling and Synthesis of Panadiplon
Studies have been conducted on the synthesis of labeled versions of Panadiplon, such as 5′-[14C1]Panadiplon and 3a, 4-[13C2]Panadiplon, for research purposes. These labeled compounds are essential for understanding the pharmacokinetics and metabolic pathways of Panadiplon (Ackland et al., 1993).
Pharmacokinetic Studies
An integrated absorption model was used to estimate the fraction of dose absorbed of various drugs, including Panadiplon. This model helps in identifying the causes of poor oral drug absorption and is crucial in guiding formulation development (Yu, 1999).
Safety And Hazards
properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869698 | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panadiplon | |
CAS RN |
124423-84-3 | |
Record name | Panadiplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panadiplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANADIPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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